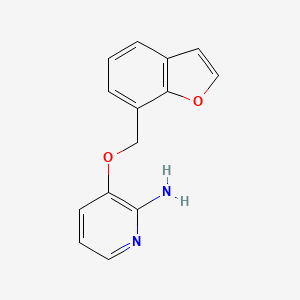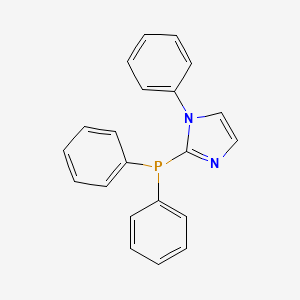
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amin; Dihydrat ist eine heterocyclische Verbindung, die sowohl Oxadiazol- als auch Oxazolringe enthält. Diese Arten von Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig in der medizinischen Chemie für die Arzneimittelentwicklung eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amin beinhaltet typischerweise die Bildung der Oxadiazol- und Oxazolringe durch Cyclisierungsreaktionen. Eine übliche Methode beinhaltet die Reaktion von Hydraziden mit Carbonsäuren oder deren Derivaten zur Bildung des Oxadiazolrings, gefolgt von der Bildung des Oxazolrings durch Cyclisierung mit geeigneten Reagenzien .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie beinhalten, um die Effizienz und Nachhaltigkeit des Produktionsprozesses zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert können optimiert werden, um die gewünschten Produkte zu erhalten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate mit verschiedenen funktionellen Gruppen erzeugen, während Substitutionsreaktionen neue Substituenten in die Oxadiazol- oder Oxazolringe einführen können .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere für neurodegenerative Erkrankungen wie Alzheimer-Krankheit.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme hemmen oder mit bestimmten Rezeptoren im Körper interagieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors in the body, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amin ähneln, gehören andere Oxadiazol- und Oxazolderivate, wie z. B.:
- 5-Methyl-1,3,4-oxadiazol-2-yl-Verbindungen
- 2-Methyl-4-nitrophenylamino-Derivate
- 1,2,4-Oxadiazol-Derivate .
Einzigartigkeit
Was 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amin von ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination aus Oxadiazol- und Oxazolringen, die unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen kann. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungs- und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
878027-59-9 |
|---|---|
Molekularformel |
C7H12N4O4 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine;dihydrate |
InChI |
InChI=1S/C7H8N4O2.2H2O/c1-3-9-5(6(8)12-3)7-11-10-4(2)13-7;;/h8H2,1-2H3;2*1H2 |
InChI-Schlüssel |
OMXQYISYTHLCPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)N)C2=NN=C(O2)C.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)


